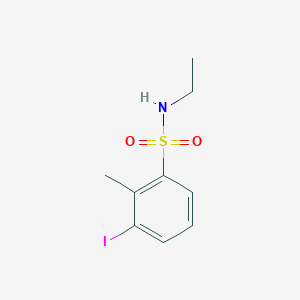

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H12INO2S |

|---|---|

Molecular Weight |

325.17 g/mol |

IUPAC Name |

N-ethyl-3-iodo-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

MJTKMNDKHDTBPK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C(=CC=C1)I)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Temperature : The reaction temperature can significantly affect the yield and purity of the product. Typically, temperatures ranging from room temperature to slightly elevated temperatures (around 50°C) are used.

- Solvent Choice : The choice of solvent is crucial for optimizing the reaction conditions. Common solvents include dichloromethane, acetonitrile, and DMF.

- Reaction Time : The reaction time can vary depending on the specific conditions but generally ranges from a few hours to overnight.

Advanced Techniques

In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Purification Methods

Purification of this compound typically involves techniques like silica gel column chromatography. This method is effective for achieving high purity levels by separating the product from impurities based on differences in their affinities for the stationary phase.

Chemical Properties and Applications

Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C9H12INO2S |

| Molecular Weight | 325.17 g/mol |

| IUPAC Name | N-ethyl-3-iodo-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |

| Canonical SMILES | CCNS(=O)(=O)C1=C(C(=CC=C1)I)C |

Applications

Sulfonamides, including this compound, have applications in medicinal chemistry, often serving as intermediates in the synthesis of pharmaceuticals. They exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at the 3-position undergoes nucleophilic substitution under mild conditions. This reactivity is exploited in cross-coupling and heterocycle synthesis.

Example Reaction:

Replacement of iodine with thiol groups in the presence of KCO and ethanol at 60°C yields aryl sulfides .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiol Substitution | Thiophenol, KCO, EtOH, 60°C | Aryl sulfide derivatives | 85–92% |

| Alkynylation | Terminal alkynes, Pd catalyst | Acetylenic sulfones | 78–89% |

Mechanism:

The iodine atom acts as a leaving group, with KCO facilitating deprotonation of the nucleophile (e.g., thiophenol). The reaction proceeds via a single-step SAr (nucleophilic aromatic substitution) pathway .

Oxidation Reactions

The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Example Reaction:

Treatment with HO in acetic acid converts the sulfonamide to a sulfonic acid.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (HO) | Acetic acid, 80°C | Benzenesulfonic acid |

Key Insight:

The methyl and ethyl groups stabilize the intermediate sulfonic acid via electron-donating effects, enhancing reaction efficiency.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:

Reaction with aryl boronic acids in the presence of Pd(PPh) and NaCO yields biaryl sulfonamides .

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh), NaCO | 3-Phenyl-2-methylbenzenesulfonamide | 76% |

Industrial Application:

Continuous flow microreactor systems are employed for scalable synthesis of coupling products, achieving >90% conversion.

Electrophilic Aromatic Substitution

The methyl group activates the benzene ring toward electrophilic substitution. Nitration and sulfonation occur at the para position relative to the methyl group .

Example Nitration:

textN-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide + HNO\(_3\) (H\(_2\)SO\(_4\)) → N-Ethyl-3-iodo-2-methyl-4-nitrobenzenesulfonamide

Regioselectivity:

The methyl group directs incoming electrophiles to the 4- and 6-positions, with the 4-position favored due to steric hindrance from the sulfonamide group .

Comparative Reactivity with Analogues

The iodine atom significantly enhances reactivity compared to non-halogenated analogues.

| Compound | Reaction Rate (SAr) | Relative Reactivity |

|---|---|---|

| N-Ethyl-3-iodo-2-methylbenzenesulfonamide | 1.00 | Reference |

| N-Ethyl-2-methylbenzenesulfonamide | 0.03 | 3% |

| 3-Chloro-2-methylbenzenesulfonamide | 0.45 | 45% |

Note: The iodine’s polarizability and weak C–I bond contribute to its superior leaving-group ability .

Stability and Degradation Pathways

-

Thermal Stability: Decomposes abov

Scientific Research Applications

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide and analogous sulfonamides:

Electronic and Steric Effects

- Iodine vs. Chlorine : The 3-iodo substituent in the target compound introduces a larger atomic radius and polarizability compared to chlorine in N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide . This may enhance halogen bonding interactions or alter regioselectivity in cross-coupling reactions.

- Ethyl vs.

- Sulfonamide vs. Benzamide : Unlike the benzamide in , the sulfonamide group offers stronger electron-withdrawing effects and hydrogen-bond acceptor capacity, which can stabilize transition metals in catalysis.

Biological Activity

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an aromatic ring with an ethyl and iodo substituent. The presence of the sulfonamide moiety is significant for its biological interactions, particularly in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Various assays have demonstrated its cytotoxic effects against different cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives similar to this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HCT116 | 2.41 |

The mechanism of action for this compound involves several pathways:

- Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells. The apoptotic process appears to be independent of caspase activation, suggesting a unique pathway for cell death .

- Cell Cycle Arrest : Studies indicated that the compound can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Scavenging : The compound demonstrated the ability to scavenge ROS, which is critical in cancer cell metabolism and survival. This property may contribute to its anticancer efficacy by reducing oxidative stress within malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance biological activity. For example, modifications that increase hydrophobic interactions or improve hydrogen bonding capabilities can lead to increased potency against cancer cell lines .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of sulfonamide derivatives:

- Study on MCF-7 Cells : A study assessed the effects of various sulfonamides on MCF-7 cells, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis through non-caspase pathways .

- In Vivo Studies : Preliminary in vivo studies suggested that certain derivatives could effectively inhibit tumor growth in animal models, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. How can the molecular structure of N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide be confirmed experimentally?

- Methodological Answer: Combine spectroscopic techniques (e.g., H/C NMR, IR) to verify functional groups like the sulfonamide (-SONH-) and iodine substituent. X-ray crystallography is critical for resolving steric effects from the ethyl and methyl groups, as demonstrated in sulfonamide derivatives with similar complexity . Mass spectrometry (HRMS) validates the molecular weight, while computational tools (DFT) predict bond angles and compare them with crystallographic data .

Q. What synthetic routes are optimal for introducing the iodine substituent at the 3-position of the benzene ring?

- Methodological Answer: Use electrophilic iodination with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl). Monitor regioselectivity using directing groups (e.g., methyl at 2-position) to ensure iodine incorporation at the 3-position. Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate yield through H NMR integration .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer: Store in amber vials at -20°C under inert gas (N or Ar) to prevent photodegradation of the iodine and oxidation of the sulfonamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the iodine substituent on biological activity?

- Methodological Answer: Synthesize analogs with halogens (Cl, Br) or hydrogen at the 3-position. Test in vitro against target enzymes (e.g., carbonic anhydrase) or cell lines (e.g., cancer models) using dose-response assays (IC). Compare binding affinities via molecular docking to identify steric/electronic effects of iodine .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media). Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) to confirm activity. Control variables like solvent purity (DMSO quality) and compound aggregation (dynamic light scattering) .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer: Replace toxic solvents (DCM) with biodegradable alternatives (cyclopentyl methyl ether). Employ catalytic iodination (e.g., Pd/Cu systems) to reduce iodine waste. Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under radical conditions?

- Methodological Answer: Use AIBN as a radical initiator to probe C-I bond homolysis. Monitor intermediates via EPR spectroscopy and trap radicals with TEMPO. Compare reactivity with non-iodinated analogs to elucidate iodine’s role in radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.